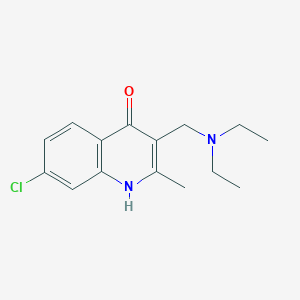

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one

CAS No.: 61342-96-9

Cat. No.: VC15905272

Molecular Formula: C15H19ClN2O

Molecular Weight: 278.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61342-96-9 |

|---|---|

| Molecular Formula | C15H19ClN2O |

| Molecular Weight | 278.78 g/mol |

| IUPAC Name | 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C15H19ClN2O/c1-4-18(5-2)9-13-10(3)17-14-8-11(16)6-7-12(14)15(13)19/h6-8H,4-5,9H2,1-3H3,(H,17,19) |

| Standard InChI Key | BCYMLTXIGVVRPV-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinolin-4-one core substituted at positions 2, 3, and 7. Key structural elements include:

-

7-Chloro substituent: Enhances electronic stability and influences receptor binding .

-

3-Diethylaminomethyl group: Introduces basicity () and potential for hydrogen bonding.

-

2-Methyl group: Steric effects modulate conformational flexibility .

The IUPAC name 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one precisely reflects this substitution pattern. X-ray crystallography of related quinolin-4-ones reveals planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 278.78 g/mol | |

| Density | 1.14 g/cm³ | |

| Boiling Point | 380.7°C at 760 mmHg | |

| LogP | 3.74 | |

| Aqueous Solubility | <1 mg/mL (25°C) |

Synthesis and Manufacturing

Synthetic Routes

While no published protocol directly describes this compound's synthesis, analogous quinolin-4-ones are typically prepared via:

-

Mannich Reaction: Condensation of 7-chloro-2-methyl-1H-quinolin-4-one with diethylamine and formaldehyde under acidic conditions.

-

Cyclocondensation: Thermal treatment of -substituted anilines with β-keto esters, followed by chlorination at position 7.

Key challenges include regioselective diethylaminomethylation at position 3 and minimizing -oxide byproducts. Industrial-scale production would require continuous flow reactors to control exothermic amination steps.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for:

-

Antiparasitic Agents: Functionalization at the 4-keto position generates Schiff base complexes with transition metals .

-

Kinase Inhibitors: The diethylaminomethyl side chain permits structural diversification via reductive amination.

Table 2: Comparative Bioactivity of Quinolin-4-one Derivatives

| Compound | Antimalarial IC (nM) | Anticancer IC (μM) | Source |

|---|---|---|---|

| 7-Chloro parent compound | Not tested | Not tested | - |

| Chloroquine | 382 (CQR) | 12.8 (MCF7) | |

| Hybrid tetraoxane derivative | 2.26 | N/A |

Future Perspectives

Research Priorities

-

Mechanistic Studies: Elucidate molecular targets via proteomic profiling.

-

ADMET Optimization: Improve aqueous solubility through prodrug strategies (e.g., phosphate esters).

-

Combination Therapies: Explore synergies with checkpoint inhibitors in oncology models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume